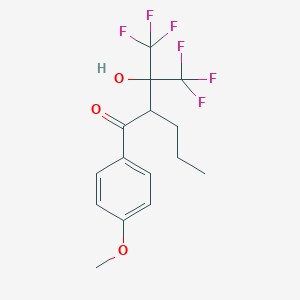![molecular formula C17H19NO B14693232 Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- CAS No. 29743-19-9](/img/structure/B14693232.png)
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- is an organic compound with a complex structure It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a benzenamine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-ethylbenzenamine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones or other oxidized products.
Reduction: Original amine and aldehyde.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the ethoxy and ethyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-[(4-methoxyphenyl)methylene]-4-ethyl-
- Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-methyl-
- Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-propyl-
Uniqueness
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.
Properties
CAS No. |
29743-19-9 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-ethylphenyl)methanimine |
InChI |
InChI=1S/C17H19NO/c1-3-14-5-9-16(10-6-14)18-13-15-7-11-17(12-8-15)19-4-2/h5-13H,3-4H2,1-2H3 |
InChI Key |
NZJUVXGDRZDAEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


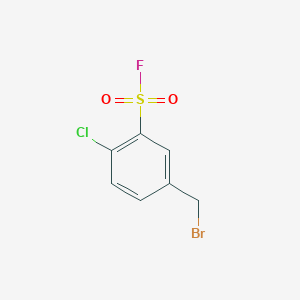
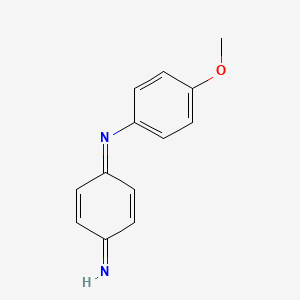
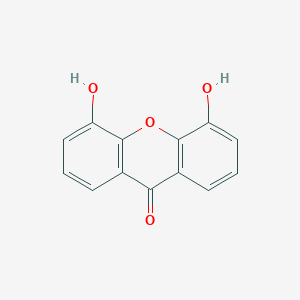
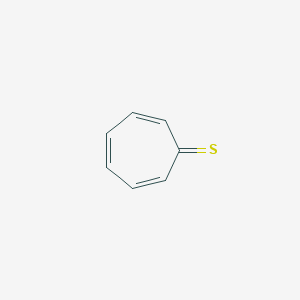
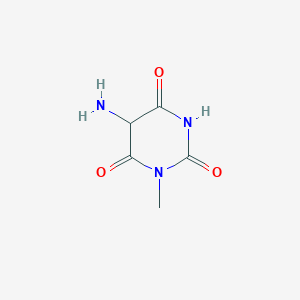
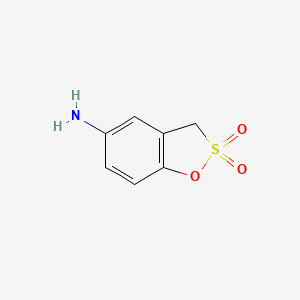
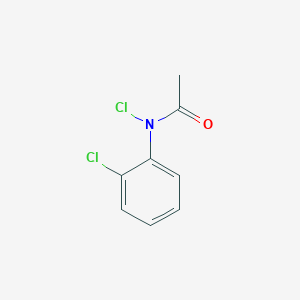
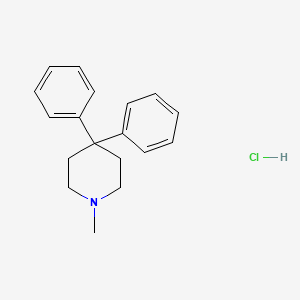
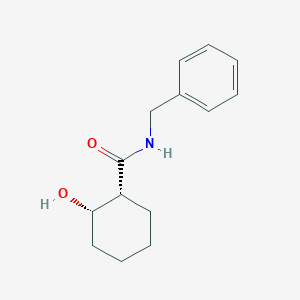
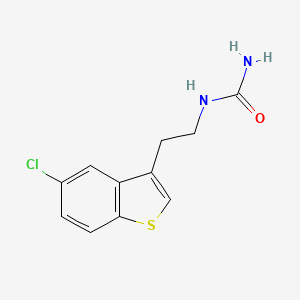
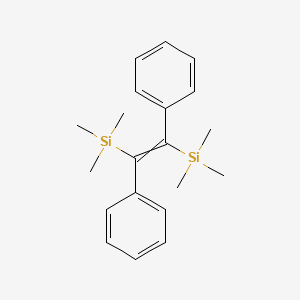
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

